N'-[2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide
Overview
Description
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol
Uniqueness
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1Z)-(dimethylamino)methylene]benzenesulfonamide is unique due to its combination of the oxadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N'-[2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-22(2)11-19-26(23,24)15-6-4-3-5-14(15)17-21-20-16(25-17)12-7-9-13(18)10-8-12/h3-11H,1-2H3/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHPYPYKVRVTC-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\S(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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